REACTION_SMILES
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[CH3:26][CH2:27][N:28]([CH2:29][CH3:30])[CH2:31][CH3:32].[CH3:44][N:45]([CH3:46])[CH:47]=[O:48].[Ca+2:34].[F:36][c:37]1[c:38]([SH:43])[cH:39][cH:40][cH:41][cH:42]1.[H-:33].[H-:35].[OH:1][CH:2]1[CH:3]([NH:7][c:8]2[c:9]3[n:10][cH:11][n:12]([CH:17]4[O:18][CH:19]([CH2:24][Cl:25])[CH:20]([OH:23])[CH:21]4[OH:22])[c:13]3[n:14][cH:15][n:16]2)[CH2:4][CH2:5][CH2:6]1>>[OH:1][CH:2]1[CH:3]([NH:7][c:8]2[c:9]3[n:10][cH:11][n:12]([CH:17]4[O:18][CH:19]([CH2:24][S:43][c:38]5[c:37]([F:36])[cH:42][cH:41][cH:40][cH:39]5)[CH:20]([OH:23])[CH:21]4[OH:22])[c:13]3[n:14][cH:15][n:16]2)[CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ca+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccccc1S
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Name
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OC1CCCC1Nc1ncnc2c1ncn2C1OC(CCl)C(O)C1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCCC1Nc1ncnc2c1ncn2C1OC(CCl)C(O)C1O
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Name
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OC1CCCC1Nc1ncnc2c1ncn2C1OC(CSc2ccccc2F)C(O)C1O
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Type
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product
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Smiles
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OC1CCCC1Nc1ncnc2c1ncn2C1OC(CSc2ccccc2F)C(O)C1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |